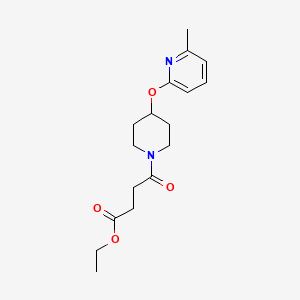

Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-3-22-17(21)8-7-16(20)19-11-9-14(10-12-19)23-15-6-4-5-13(2)18-15/h4-6,14H,3,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXLOSDFOMVKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Attachment of the Pyridine Ring: The 6-methylpyridine moiety is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable electrophilic pyridine derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with similar structural features to Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate exhibit potential as muscarinic receptor antagonists, which may be beneficial in treating neurological diseases such as Alzheimer's and schizophrenia. For example, derivatives of piperidine and pyridine have been studied for their effects on cognitive functions and neuroprotection, suggesting a pathway for this compound's application in neuropharmacology .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related pyridine derivatives have demonstrated antibacterial and antifungal activities, indicating that Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate could also possess similar bioactivity. Specifically, pyridine derivatives have shown effectiveness against various strains of bacteria and fungi, making them candidates for further investigation in the field of infectious diseases .

Cancer Research

The compound's ability to modulate biological pathways makes it a candidate for cancer research. Compounds with similar functionalities have been explored for their anti-cancer properties, particularly in inhibiting tumor growth and promoting apoptosis in cancer cells. The exploration of Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate could lead to the discovery of novel therapeutic agents for cancer treatment .

Synthesis and Structure

The synthesis of Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves multi-step processes that include the formation of piperidine and pyridine moieties. The structural analysis reveals significant dihedral angles that suggest potential interactions within biological systems, which may influence its pharmacological activity .

Case Study 1: Muscarinic Receptor Antagonism

In a study investigating muscarinic receptor antagonists, compounds structurally similar to Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate were synthesized and evaluated for their binding affinity to M1 and M2 receptors. Results indicated promising activity, suggesting that this compound could be further developed for neurological applications .

Case Study 2: Antimicrobial Efficacy

A series of pyridine-based compounds were tested against common bacterial strains. The results showed that certain derivatives exhibited significant inhibition rates, leading to the hypothesis that Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate might share similar antimicrobial properties .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings allow it to bind to these targets, potentially modulating their activity. This binding can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine- and pyridine-derived esters. Below is a comparative analysis with key analogs, focusing on structural features, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

*logP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations

Electronic Effects: The 6-methylpyridin-2-yloxy group in the target compound introduces moderate electron-donating effects via the methyl substituent, contrasting with the electron-withdrawing chlorine in Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate. This difference may influence binding affinity in enzymatic targets .

Lipophilicity and Bioavailability :

- The target compound’s logP (~1.8) suggests moderate lipophilicity, ideal for oral bioavailability. In contrast, the chlorinated analog’s higher logP (~2.3) may favor tissue accumulation but increase off-target interactions .

- Ethyl 4-(6-oxopiperidin-3-yl)benzoate’s low logP (~1.2) limits its utility in CNS applications due to poor membrane permeability .

Synthetic Accessibility :

- The target compound’s pyridinyloxy-piperidine linkage requires specialized coupling reagents, whereas sulfonyl-containing analogs (e.g., ) are synthesized via sulfonation, a more straightforward process.

Commercial Availability :

- Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate and Ethyl 4-(6-oxopiperidin-3-yl)benzoate are available from multiple suppliers (e.g., MolPort, AKOS), indicating established synthetic routes and broader research use . The target compound’s absence from supplier lists suggests it remains exploratory.

Biological Activity

Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate, commonly referred to by its CAS number 1797857-45-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and clinical implications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₄ |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 1797857-45-4 |

Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate acts primarily through modulation of neurotransmitter systems. The piperidine structure suggests potential interactions with various receptors, including those involved in pain perception and neurological disorders. Preliminary studies indicate that it may influence the release of certain neurotransmitters, thereby affecting pain pathways.

Analgesic Effects

Recent studies have highlighted the compound's analgesic properties. In a Phase II clinical trial, it demonstrated effectiveness in managing diabetic peripheral neuropathic pain, leading to its progression into Phase III trials . The compound's ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies.

Immunomodulatory Properties

Research has indicated that derivatives of piperidine compounds can exhibit immunostimulating activities. Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate may enhance immune responses by affecting lymphocyte subpopulation compositions and cytokine release . This suggests potential applications in immunotherapy and treatment of autoimmune conditions.

Case Studies

- Diabetic Peripheral Neuropathy : In a double-blind placebo-controlled trial involving patients with diabetic peripheral neuropathy, participants receiving Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate reported significant reductions in pain scores compared to the placebo group. The study found a favorable safety profile with no severe adverse effects reported.

- Immunostimulation : A study assessing the immunomodulatory effects of similar piperidine derivatives found that compounds with structural similarities to Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate significantly enhanced lymphocyte activity in vitro, suggesting that this compound may also have similar effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the piperidin-1-yl and oxobutanoate moieties in this compound?

- The synthesis of structurally related piperidinyl derivatives often involves nucleophilic substitution or coupling reactions. For example, the formation of the (6-methylpyridin-2-yl)oxy-piperidine fragment can be achieved via an SN2 reaction between 6-methylpyridin-2-ol and a piperidin-4-yl leaving group (e.g., mesylate or tosylate) under basic conditions (e.g., NaOH in dichloromethane) . The oxobutanoate ester is typically introduced via a condensation reaction between a ketone and an activated ester (e.g., ethyl chlorooxobutanoate) .

- Key considerations : Solvent choice (polar aprotic vs. protic), temperature control, and stoichiometric ratios to minimize side reactions (e.g., over-alkylation).

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- 1H/13C NMR : The piperidinyl protons (δ 1.5–3.5 ppm) and pyridinyl aromatic protons (δ 7.0–8.5 ppm) should show distinct splitting patterns. The ethyl ester group (COOCH2CH3) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .

- IR : Key peaks include C=O stretching (~1730 cm⁻¹ for the ester and ketone) and N–O/C–O vibrations (~1250 cm⁻¹) .

- Validation : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) .

Advanced Research Questions

Q. How can regioselectivity challenges in coupling the pyridinyloxy group to piperidine be addressed?

- Regioselective installation of the pyridinyloxy group on piperidine requires careful selection of the leaving group (e.g., bromide vs. chloride) and catalysts. For example, copper(I)-catalyzed Ullmann-type coupling has been used for aryl-oxygen bond formation under mild conditions, minimizing side reactions .

- Troubleshooting : Monitor reaction progress via TLC or LC-MS to detect intermediates or byproducts .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological studies?

- Molecular docking : Software like AutoDock Vina can model interactions with target proteins (e.g., enzymes with piperidine-binding pockets) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity of the oxobutanoate group .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., enzyme inhibition assays) .

Q. How should contradictory data in biological activity assays (e.g., IC50 variability) be analyzed?

- Statistical rigor : Use dose-response curves with triplicate measurements and apply ANOVA to assess significance .

- Confounding factors : Control for batch-to-batch compound purity (e.g., HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤1%) .

- Mechanistic studies : Employ isotopic labeling (e.g., 13C/15N) to trace metabolic pathways or degradation products .

Methodological Guidelines

- Synthesis : Optimize reaction steps using Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates .

- Safety : Follow GHS guidelines for handling corrosive or toxic reagents (e.g., dichloromethane, pyridinyl intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.